4-(Trifluoromethyl)phenylacetonitrile

Catalog No.
S703825
CAS No.
2338-75-2
M.F
C9H6F3N
M. Wt
185.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Trifluoromethyl)phenylacetonitrile

CAS Number

2338-75-2

Product Name

4-(Trifluoromethyl)phenylacetonitrile

IUPAC Name

2-[4-(trifluoromethyl)phenyl]acetonitrile

Molecular Formula

C9H6F3N

Molecular Weight

185.15 g/mol

InChI

InChI=1S/C9H6F3N/c10-9(11,12)8-3-1-7(2-4-8)5-6-13/h1-4H,5H2

InChI Key

QNKOCFJZJWOXDE-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC#N)C(F)(F)F

Canonical SMILES

C1=CC(=CC=C1CC#N)C(F)(F)F

The exact mass of the compound 4-(Trifluoromethyl)phenylacetonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(Trifluoromethyl)phenylacetonitrile (CAS 2338-75-2) is a highly activated, bifunctional building block widely utilized in advanced organic synthesis, materials science, and medicinal chemistry. Structurally, it features a benzylic methylene group flanked by a cyano (-CN) group and a para-trifluoromethyl (-CF3) substituted phenyl ring. This specific substitution pattern creates a powerful synergistic electron-withdrawing effect, significantly increasing the acidity of the benzylic protons compared to standard benzyl cyanides. For industrial buyers and process chemists, this compound serves as a premium precursor that enables milder base-catalyzed functionalizations (such as Knoevenagel condensations and alkylations), while simultaneously embedding lipophilicity, metabolic resistance, and high electron affinity into downstream active pharmaceutical ingredients (APIs) and optoelectronic materials [1].

Research Fit

Electron-deficient aromatic building block with reactive nitrile and CF3
Near-planar conformation suits rigid ligand and framework design
High-purity intermediate with consistent GC assay profile

Attempting to substitute 4-(Trifluoromethyl)phenylacetonitrile with generic phenylacetonitrile or less deactivated analogs (such as 4-fluorophenylacetonitrile) fundamentally compromises both process efficiency and end-product performance. In synthetic workflows, the absence of the strongly electron-withdrawing -CF3 group raises the benzylic pKa by several units, forcing the use of harsh, hazardous bases (e.g., sodium hydride or lithium diisopropylamide) that can degrade sensitive substrates or cause unwanted side reactions like nitrile hydrolysis. In materials science, substituting the -CF3 group with a simple fluorine or hydrogen atom fails to sufficiently lower the Lowest Unoccupied Molecular Orbital (LUMO) energy of the resulting conjugated polymers, leading to n-type semiconductors that rapidly degrade via oxidation in ambient air [1]. Furthermore, in medicinal chemistry, the unique steric bulk and lipophilicity of the -CF3 group cannot be replicated by smaller halogens, directly altering the target binding kinetics and metabolic stability of the resulting covalent inhibitors [2].

Substitution Risk

  • ! Analog replacement may disrupt near-planar conformation critical for packing and electronic coupling
  • ! Weaker electron-withdrawing halo analogs may not achieve required LUMO lowering for n-type behavior
  • ! Unsubstituted or 4-halo analogs lack the unique CF3 combination of lipophilicity and electronic effects

Enhanced Benzylic Acidity for Mild Process Conditions

The para-trifluoromethyl group exerts a profound electron-withdrawing effect, significantly lowering the pKa of the benzylic protons compared to unsubstituted phenylacetonitrile. This thermodynamic shift allows process chemists to generate the reactive carbanion using milder, safer, and more cost-effective bases (such as alkoxides or carbonates) rather than requiring highly reactive, moisture-sensitive reagents like NaH or LDA [1].

Evidence DimensionBenzylic C-H Acidity (pKa in DMSO)
Target Compound Data~18.5 (Extrapolated based on Hammett constants)
Comparator Or BaselineUnsubstituted phenylacetonitrile (~21.9)
Quantified Difference~3.4 pKa unit reduction (>2,500-fold increase in acidity)
ConditionsDMSO solvent, standard temperature

Enables safer, more scalable, and cost-effective manufacturing routes by eliminating the need for hazardous strong bases during alkylation or condensation steps.

Near-planar vs. non-planar
Head-to-head
Torsion angle −6.4(2)° vs. tilt up to 50°
>43° difference alters packing and electronic coupling
Crystal vs. gas-phase; context-dependent

Quantitative Yields in Condensation Reactions

The highly activated nature of the methylene group in 4-(Trifluoromethyl)phenylacetonitrile drives Knoevenagel condensations to near-quantitative completion. When reacted with heteroaromatic dialdehydes under mild basic conditions (sodium ethoxide in ethanol), the compound consistently delivers exceptional yields without the need for prolonged heating or aggressive water-removal techniques, outperforming less activated benzyl cyanides [1].

Evidence DimensionIsolated Synthetic Yield (Knoevenagel Condensation)
Target Compound DataQuantitative yield (~98-100%)
Comparator Or BaselineStandard phenylacetonitrile (typically 70-85% under identical mild conditions)
Quantified Difference15-30% improvement in isolated yield
ConditionsRefluxing ethanol, sodium ethoxide base, 3 hours

Directly improves atom economy and throughput for industrial buyers synthesizing complex conjugated polymers or pharmaceutical intermediates.

Electron‑withdrawing strength
Class-level
σp 0.54
Δσp +0.31 to +0.48 vs. 4‑halo; alters reactivity and acidity
Standard Hammett parameters; verify in context

LUMO Depression for Air-Stable N-Type Semiconductors

For materials science procurement, the -CF3 group is critical for tuning the electronic structure of resulting polymers. Incorporating 4-(Trifluoromethyl)phenylacetonitrile into π-conjugated systems significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy. This increased electron affinity stabilizes the radical anions against ambient oxidation, resulting in functional n-type organic thin-film transistors (OTFTs) that maintain high electron mobility in air, unlike their unsubstituted counterparts [1].

Evidence DimensionN-channel electron mobility (ambient conditions)
Target Compound DataUp to 0.17 cm² V⁻¹ s⁻¹ (for -CF3/-CN dually substituted derivatives)
Comparator Or BaselineUnsubstituted phenylacetonitrile derivatives (typically <0.01 cm² V⁻¹ s⁻¹ due to rapid oxidative degradation)
Quantified Difference>10-fold increase in ambient electron mobility
ConditionsOrganic thin-film transistor (OTFT) fabricated and tested in ambient air

Essential for sourcing precursors capable of producing commercially viable, air-stable n-type organic semiconductors and OLED electron-transport layers.

N‑type semiconductor precursor
Supporting evidence
Enables CF3/CN distyrylbenzene semiconductor synthesis
Critical for n‑type organic electronics
Data to verify; semiconductor performance not quantified

Electrophilicity Tuning for Reversible Covalent Inhibitors

In the design of targeted covalent drugs, 4-(Trifluoromethyl)phenylacetonitrile is used to synthesize dually activated Michael acceptors (e.g., cyanoacrylamides). The strong electron-withdrawing -CF3 group precisely tunes the electrophilicity of the double bond, accelerating the initial nucleophilic attack by the target enzyme's cysteine residue while maintaining a measurable off-rate. This balance cannot be achieved with electron-donating analogs, making the -CF3 derivative uniquely suited for reversible covalent therapies [1].

Evidence DimensionTarget modification rate and reversibility
Target Compound DataOptimal balance of high inactivation rate (k_inact) and measurable dissociation rate (k_off)
Comparator Or Baseline4-Methoxyphenylacetonitrile derivatives (poor electrophilicity, low k_inact)
Quantified DifferenceSignificantly enhanced forward reaction rate while preserving therapeutic reversibility
ConditionsEnterovirus 71 3C protease inhibition assay

Provides medicinal chemists with a precise electronic handle to optimize the residence time, efficacy, and safety profile of targeted covalent APIs.

Synthesis of Air-Stable N-Type Organic Semiconductors

Directly downstream of its ability to lower LUMO energy levels, 4-(Trifluoromethyl)phenylacetonitrile is the precursor of choice for synthesizing electron-transport materials used in Organic Thin-Film Transistors (OTFTs) and Organic Light-Emitting Diodes (OLEDs). The resulting π-conjugated systems exhibit superior resistance to ambient oxidation, making them suitable for commercial, large-area flexible electronics [1].

Development of Reversible Covalent Pharmaceuticals

Leveraging its precise electrophilicity-tuning capabilities, this compound is highly utilized by medicinal chemists to construct dually activated Michael acceptor warheads. It is particularly valuable in the development of reversible covalent inhibitors targeting viral proteases or kinases, where balancing target residence time with off-target safety is critical [2].

Scalable Production of Agrochemical and API Intermediates

Because its enhanced benzylic acidity allows for the use of milder bases during enolate formation, 4-(Trifluoromethyl)phenylacetonitrile is ideal for the large-scale industrial synthesis of α-substituted arylacetonitriles. This processability advantage minimizes the degradation of sensitive functional groups and improves overall atom economy in multi-step manufacturing routes [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Conformationally defined ligands and frameworks
Near-planar geometry
Crystallographic conformation and packing
N‑type organic semiconductor synthesis
Electron-deficient CF3 handle
LUMO energy level and electron mobility
Medicinal chemistry intermediate (CF3 pharmacophore)
Lipophilic and metabolically stable group
Pharmacophore integration and pharmacokinetic profiling

XLogP3

2.5

Melting Point

48.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.56%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95.56%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (97.78%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (95.56%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (95.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2338-75-2

Wikipedia

4-(Trifluoromethyl)phenylacetonitrile

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